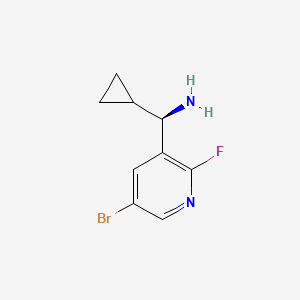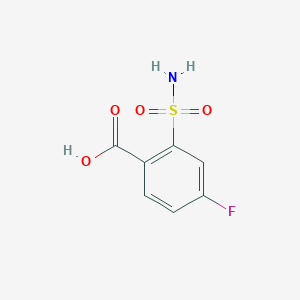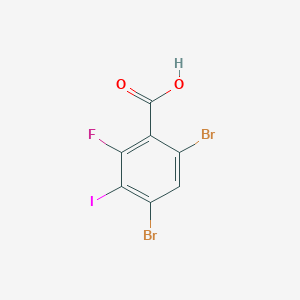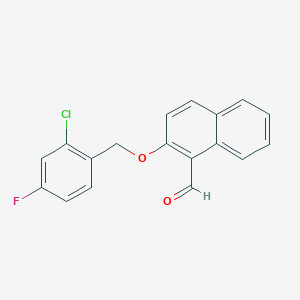
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde is a chemical compound with the molecular formula C18H12ClFO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthaldehyde group linked to a 2-chloro-4-fluorobenzyl ether moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 1-naphthaldehyde in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthoic acid.
Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the chloro and fluoro substituents can enhance the compound’s binding affinity to certain receptors, influencing various biological pathways.
相似化合物的比较
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid
Uniqueness
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde is unique due to its naphthaldehyde core, which imparts distinct chemical and biological properties compared to its benzaldehyde and benzoic acid analogs. This uniqueness makes it a valuable compound for specific research applications where the naphthaldehyde moiety plays a crucial role in the compound’s activity.
属性
分子式 |
C18H12ClFO2 |
|---|---|
分子量 |
314.7 g/mol |
IUPAC 名称 |
2-[(2-chloro-4-fluorophenyl)methoxy]naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H12ClFO2/c19-17-9-14(20)7-5-13(17)11-22-18-8-6-12-3-1-2-4-15(12)16(18)10-21/h1-10H,11H2 |
InChI 键 |
QWAJYMXWWKONTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=C(C=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


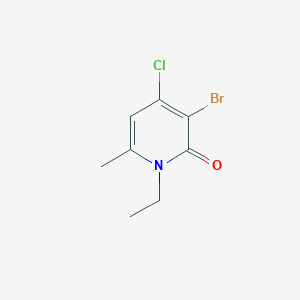
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)

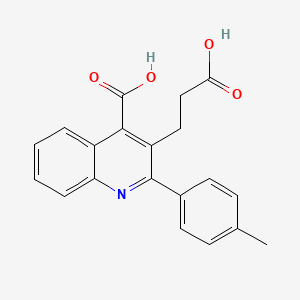
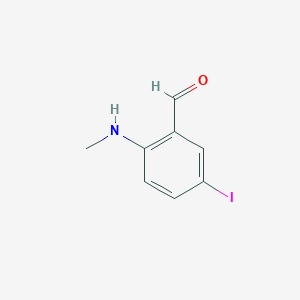



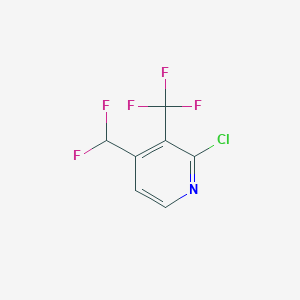
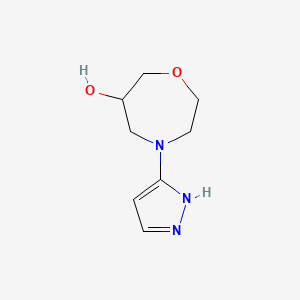
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)
